2-(1-((((1-(2-Methoxy-2-oxoethyl)cyclopropyl)methyl)disulfanyl)methyl)cyclopropyl)acetic acid
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Overview
Description
2-(1-((((1-(2-Methoxy-2-oxoethyl)cyclopropyl)methyl)disulfanyl)methyl)cyclopropyl)acetic acid is a complex organic compound with the molecular formula C14H22O4S2 and a molecular weight of 318.446 g/mol. This compound features a cyclopropyl group, a methoxy group, and a disulfanyl linkage, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Typically, such methods would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1-((((1-(2-Methoxy-2-oxoethyl)cyclopropyl)methyl)disulfanyl)methyl)cyclopropyl)acetic acid can undergo several types of chemical reactions, including:
Oxidation: The disulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfanyl linkage, forming thiols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the disulfanyl group can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
2-(1-((((1-(2-Methoxy-2-oxoethyl)cyclopropyl)methyl)disulfanyl)methyl)cyclopropyl)acetic acid has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-((((1-(2-Methoxy-2-oxoethyl)cyclopropyl)methyl)disulfanyl)methyl)cyclopropyl)acetic acid involves its interaction with molecular targets through its functional groups. The disulfanyl group can form disulfide bonds with thiol-containing biomolecules, potentially affecting protein function and signaling pathways. The methoxy group may also play a role in modulating the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-((((1-(2-Methoxy-2-oxoethyl)cyclopropyl)methyl)disulfanyl)methyl)cyclopropyl)acetate
- 2-(1-((((1-(2-Methoxy-2-oxoethyl)cyclopropyl)methyl)disulfanyl)methyl)cyclopropyl)propanoic acid
Uniqueness
The uniqueness of 2-(1-((((1-(2-Methoxy-2-oxoethyl)cyclopropyl)methyl)disulfanyl)methyl)cyclopropyl)acetic acid lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[1-[[[1-(2-methoxy-2-oxoethyl)cyclopropyl]methyldisulfanyl]methyl]cyclopropyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4S2/c1-17-11(16)7-13(4-5-13)9-19-18-8-12(2-3-12)6-10(14)15/h2-9H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDPPGUTLZKRBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CC1)CSSCC2(CC2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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